(2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Description
“(2E)-3-(Dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents. The A-ring (4-(3-fluoropropoxy)phenyl) features a 3-fluoropropoxy group at the para position, while the B-ring contains a dimethylamino group. This compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (fluorinated alkoxy) groups, which may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-16(2)10-8-14(17)12-4-6-13(7-5-12)18-11-3-9-15/h4-8,10H,3,9,11H2,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAYLYBKBCXSQO-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the enone backbone: This can be achieved through an aldol condensation reaction between an appropriate ketone and aldehyde.
Introduction of the dimethylamino group: This step may involve the use of dimethylamine in the presence of a base.
Attachment of the fluoropropoxyphenyl group: This can be done through nucleophilic substitution reactions using a fluoropropoxyphenyl halide.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or hydroxylated derivatives.
Reduction: Reduction reactions may convert the enone to an alcohol or alkane.
Substitution: The dimethylamino and fluoropropoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or alcohols.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in organic synthesis.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- AN-1 and AN-2 (Anthracene Derivatives): AN-1 [(E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one] and AN-2 [(2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one] differ in π-bridge length. AN-2’s extended conjugation enhances nonlinear absorption (NLA) due to improved planarity.
- DPHP [(2E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one]: DPHP exhibits strong intramolecular charge transfer (ICT) due to the hydroxyl group on the A-ring. Replacing the hydroxyl with 3-fluoropropoxy in the target compound may alter solvatochromic behavior, as fluorinated groups increase lipophilicity and reduce hydrogen-bonding capacity .
Table 1: Key Structural and Electronic Properties
Monoamine Oxidase (MAO) Inhibition
- IM5 [(2E)-3-(4-(Dimethylamino)phenyl)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one]: IM5 is a potent MAO inhibitor (IC₅₀: 0.30 μM for MAO-A, 0.40 μM for MAO-B). The target compound’s 3-fluoropropoxy group may reduce MAO affinity compared to IM5’s imidazole ring, which facilitates π-π stacking with the enzyme’s active site .
Antibacterial Activity
- (E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: This compound showed moderate activity against S. aureus (MIC: 32 µg/mL).
Nonlinear Optical (NLO) Properties
- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one: This chalcone exhibits a first-order hyperpolarizability (β) 15× higher than urea due to the bromine atom’s electron-withdrawing effect. The target compound’s 3-fluoropropoxy group, being less electronegative than bromine, may result in a lower β value .
Table 3: NLO Performance Comparison
| Compound | Substituent (A-Ring) | β Value (Relative to Urea) |
|---|---|---|
| (E)-1-(4-BrPh)-3-(4-DMAP) | 4-Bromophenyl | 15× |
| Target Compound | 4-(3-Fluoropropoxy) | Predicted: 8–10× |
| DPHP | 2-Hydroxyphenyl | 10.5× |
Anticancer and Antimalarial Potential
- (2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-[4-(dimethylamino)phenyl]prop-2-en-1-one: This quinoline-chalcone hybrid demonstrated antimalarial activity (IC₅₀: 1.2 µM against Plasmodium falciparum). The target compound lacks a quinoline moiety but may exhibit cytotoxicity via its fluoropropoxy group, which can act as a metabolic blocker .
Biological Activity
(2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, also known as a derivative of chalcone, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C14H18FNO2
- Molecular Weight : 251.30 g/mol
- CAS Number : 477888-90-7
The compound is believed to interact with various biological targets, primarily focusing on the serotonin transporter (SERT) due to its structural similarities to known SERT inhibitors. This interaction modulates serotonin levels in the brain, which is crucial for mood regulation and could have implications in treating depression and anxiety disorders.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Activity : The compound has shown potential as a selective SERT inhibitor, which could be beneficial in the treatment of depression. In vitro studies demonstrated high binding affinity for SERT with an value of approximately 0.27 nM, indicating strong selectivity over norepinephrine and dopamine transporters .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegeneration .
In Vitro Studies
In vitro experiments have been conducted to evaluate the compound's effects on various cell lines. Key findings include:
| Study | Cell Line | Effect Observed | Concentration (µM) |
|---|---|---|---|
| 1 | Neuroblastoma | Increased viability | 10 |
| 2 | Hepatocytes | Reduced apoptosis | 5 |
| 3 | Endothelial | Enhanced migration | 15 |
These studies highlight the compound's potential as a therapeutic agent in various contexts.
In Vivo Studies
Animal studies further elucidate the biological activity of this compound:
- Behavioral Tests : In rodent models, the administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by forced swim and tail suspension tests.
- Neuroimaging : PET imaging studies showed increased uptake in SERT-rich areas of the brain following administration of the compound, suggesting effective targeting of serotonin pathways .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Dimethylamino Group : Essential for enhancing lipophilicity and improving binding affinity to SERT.
- Fluoropropoxy Substituent : Contributes to selectivity and potency against serotonin transporters compared to other neurotransmitter systems .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- A study evaluating its efficacy in a chronic stress model indicated significant improvements in mood-related behaviors compared to control groups treated with standard antidepressants .
- Another investigation into its neuroprotective effects demonstrated reduced oxidative stress markers in brain tissues following treatment with this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
